Direct Comparison: Smo-IN-3 Exhibits Superior Anti-Proliferative Potency Versus Taladegib (LY2940680) in Medulloblastoma Cells
In a direct head-to-head comparison using the human medulloblastoma Daoy cell line, Smo-IN-3 (compound 12a) demonstrated a statistically superior anti-proliferative effect relative to the clinical-stage SMO inhibitor taladegib (LY2940680). The study, published in Bioorganic & Medicinal Chemistry, was designed to evaluate a series of novel anthranilamide derivatives where Smo-IN-3 was identified as the most potent analog [1].
| Evidence Dimension | Anti-proliferative activity (IC50) in Daoy human medulloblastoma cells |
|---|---|
| Target Compound Data | IC50 = 0.48 μM |
| Comparator Or Baseline | Taladegib (LY2940680): IC50 = 0.79 μM |
| Quantified Difference | Smo-IN-3 is approximately 1.65-fold more potent (0.48 μM vs. 0.79 μM) |
| Conditions | Daoy human medulloblastoma cell line; in vitro proliferation assay [1] |
Why This Matters
For researchers, this ~1.65-fold increase in cellular potency directly translates to using less compound to achieve the same biological effect, reducing potential off-target cytotoxicity and conserving precious compound stock, which is a critical advantage in long-term or large-scale cell-based assays.
- [1] Ji, D., Zhang, W., Xu, Y., & Zhang, J. J. (2020). Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. Bioorganic & Medicinal Chemistry, 28(5), 115354. View Source
